REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[C:8]([NH2:14])=[C:7]([O:15][CH2:16][CH3:17])[CH:6]=1)C.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[NH2:14][C:8]1[C:7]([O:15][CH2:16][CH3:17])=[CH:6][C:5]([CH2:4][OH:3])=[CH:10][C:9]=1[O:11][CH2:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)OCC)N)OCC)=O
|
Name
|
|
Quantity
|
27.6 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
over a time period of 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed on completion of addition
|
Type
|
CUSTOM
|
Details
|
the excess hydride was quenched by cautious addition of a sat. solution of potassium sodium tartrate (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The solidified mixture was extracted with dichloromethane (5×200 mL) and THF (2×150 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material purified by column chromatography on silica eluting with a gradient of heptane/ethyl acetate (4:1→1:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1OCC)CO)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |